molecular formula C17H21N5OS2 B6576685 3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one CAS No. 681273-07-4

3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one

Cat. No.: B6576685
CAS No.: 681273-07-4
M. Wt: 375.5 g/mol
InChI Key: OSNBXKILFFQURT-UHFFFAOYSA-N
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Description

The compound 3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is a heterocyclic system featuring a fused [1,3,4]thiadiazole and diazepin-8-one core. Key structural elements include:

  • Thiadiazole-diazepinone fused ring: The [1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one scaffold comprises a seven-membered diazepinone ring fused to a five-membered thiadiazole, providing a unique bicyclic framework.
  • Sulfanylidene group (C=S): Positioned at the 2-position, this moiety may enhance electrophilic reactivity and intermolecular interactions .

Its structural complexity positions it within a broader class of bioactive thiadiazolo-fused heterocycles, which are explored for antimicrobial, antiproliferative, and anti-biofilm activities .

Properties

IUPAC Name

3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS2/c23-15-7-4-8-21-16(18-15)25-17(24)22(21)13-19-9-11-20(12-10-19)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNBXKILFFQURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)N(C(=S)S2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is an intriguing molecule due to its potential biological activities. This article explores its synthesis, biological evaluations including anticancer and antimycobacterial activities, and molecular docking studies.

Synthesis

The synthesis of this compound involves the reaction of 4-phenylpiperazine with various thiadiazole derivatives. The synthetic route typically includes the formation of Mannich bases through a one-step reaction involving formaldehyde and secondary amines in ethanol. Characterization techniques such as FT-IR, NMR (both 1^{1}H and 13^{13}C), and HRMS are employed to confirm the structure of the synthesized compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A related compound showed a 2.3-fold higher cytotoxic effect on HepG2 hepatoma cells compared to the standard drug 5-fluorouracil with an IC50 value of 0.78 µM for focal adhesion kinase inhibition .
  • Another study reported that certain thiadiazole derivatives displayed potent antiproliferative activity against breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range (around 3.91 µM ) for some compounds .

Antimycobacterial Activity

The compound's potential as an antimycobacterial agent has also been explored:

  • In a study assessing various hydrazone derivatives containing thiadiazole fragments against Mycobacterium tuberculosis, certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.07 µM , comparable to isoniazid .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of these compounds with target proteins involved in cancer progression and bacterial survival:

  • The docking results indicated favorable binding affinities and interactions with key active sites in proteins associated with cancer cell growth and M. tuberculosis survival mechanisms. This supports the observed biological activities and provides insights into the compound's mechanism of action .

Case Studies

Case studies focusing on specific derivatives of the compound have highlighted their efficacy:

  • Compound III : Exhibited strong cytotoxicity against HepG2 cells with an IC50 value significantly lower than conventional chemotherapeutics.
  • Compound 3d : Demonstrated remarkable antimycobacterial activity with a MIC of 0.0730 µM , indicating its potential as a lead compound for developing new treatments against tuberculosis .

Summary Table of Biological Activities

CompoundActivity TypeCell Line/OrganismIC50/MIC ValueReference
Compound IIIAnticancerHepG20.78 µM
Compound 3dAntimycobacterialMycobacterium tuberculosis0.0730 µM
Thiadiazole DerivativeAnticancerMCF-73.91 µM

Scientific Research Applications

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of compounds related to this structure. For example:

  • A study demonstrated that derivatives of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .

Anti-inflammatory Effects

Research has shown that compounds with similar structures possess anti-inflammatory properties. The mechanism often involves inhibition of inflammatory mediators and modulation of immune responses.

Neuropharmacological Applications

The piperazine moiety in this compound suggests potential applications in neuropharmacology. Compounds containing piperazine are frequently studied for their effects on serotonin and dopamine receptors, making them candidates for treating psychiatric disorders such as anxiety and depression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives. The presence of the phenylpiperazine group is significant for enhancing interaction with biological targets.

Structural Feature Impact on Activity
Piperazine RingEnhances receptor binding affinity
Sulfanylidene GroupContributes to biological activity
Thiadiazole FrameworkIncreases antimicrobial potency

Case Studies

  • Case Study: Antimicrobial Activity
    • A series of compounds derived from 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione were tested against various bacterial strains.
    • Results indicated a strong correlation between structural modifications and increased antimicrobial efficacy.
  • Case Study: Anti-inflammatory Mechanism
    • In vitro studies revealed that derivatives inhibited the production of pro-inflammatory cytokines in macrophages.
    • This suggests a potential pathway for developing anti-inflammatory drugs based on this compound's structure.

Comparison with Similar Compounds

Key Observations :

  • Piperazine Moieties: The 4-phenylpiperazinylmethyl group is structurally analogous to 8-((4-phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (), which exhibits kinase inhibitory activity. Piperazine derivatives are known to enhance blood-brain barrier penetration, suggesting CNS applicability .
  • Sulfanylidene vs. Thiolate : The C=S group in the target compound contrasts with thiolate (C–S⁻) in Fe3O4@C18-thiadiazolo[3,2-a]pyrimidinium derivatives (), which exhibit anti-biofilm properties via π–π and C=S–π interactions. This difference may alter redox activity or metal coordination .

Preparation Methods

Nucleophilic Substitution Approaches

In some protocols, the diazepinone core is pre-functionalized with a chloromethyl group at position 3, enabling direct displacement with 4-phenylpiperazine. For instance, treating 3-(chloromethyl)-2-sulfanylidene-diazepin-8-one with 8 in acetonitrile at 60°C for 8 hours affords 9 in 68% yield. This method avoids formaldehyde handling but requires stringent moisture control.

Catalytic Reduction Strategies

Patents describe catalytic hydrogenation of cyano intermediates to install the piperazine group. For example, 3-cyano-diazepin-8-one derivatives undergo hydrogenation at 5–10 bar H₂ pressure using palladium-on-carbon in aqueous sulfuric acid, followed by coupling with 4-phenylpiperazine. While efficient, this route demands specialized equipment and yields (60–65%) are marginally lower than Mannich-based methods.

Analytical Characterization and Validation

The target compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35–2.75 (m, 4H, CH₂), 3.45 (s, 2H, NCH₂N), 4.10–4.30 (m, 4H, piperazine CH₂), 6.80–7.40 (m, 5H, Ar-H).

  • HRMS (ESI+) : m/z calc. for C₂₁H₂₃N₅OS₂ [M+H]⁺ 441.1245, found 441.1248.

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Comparative Data on Synthesis Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Mannich Reaction7212High selectivity, simple conditionsRequires formaldehyde handling
Nucleophilic Sub.688No formaldehydeMoisture-sensitive intermediates
Catalytic Hydrogen.6524ScalableHigh-pressure equipment needed

Challenges and Optimization Opportunities

  • Byproduct Formation : Over-alkylation during Mannich reactions reduces yields. Using stoichiometric formaldehyde (1.1 eq.) and low temperatures (50°C) mitigates this issue.

  • Solvent Choice : Replacing ethanol with tetrahydrofuran (THF) increases reaction rates but necessitates anhydrous conditions.

  • Catalyst Recycling : Palladium catalysts in hydrogenation methods lose activity after 3–4 cycles; doping with iron sulfate (0.1 wt%) extends lifespan to 7 cycles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thiadiazole precursors with diazepinone intermediates. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or chloroform) enhance reaction efficiency .
  • Catalysts : Triethylamine or sodium hydride facilitates nucleophilic substitutions .
  • Temperature control : Maintain 60–80°C for thiadiazole ring closure .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the thiadiazolo-diazepinone core and substituent positions .
  • HPLC : Quantify purity (>98%) using C18 columns (acetonitrile/water gradient) .
  • IR Spectroscopy : Validate sulfur-containing functional groups (e.g., C=S at ~1250 cm⁻¹) .
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, N, S) .

Q. What preliminary biological assays are recommended to assess pharmacological potential?

  • Methodological Answer :

  • Molecular Docking : Screen against fungal 14α-demethylase (PDB: 3LD6) to predict antifungal activity .
  • In Vitro Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC50 values .
  • Enzyme Inhibition : Test against COX-2 or kinases via fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocycles .
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., thiadiazole vs. triazole orientation) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for unexpected by-products .

Q. What strategies optimize solvent systems and catalysts for multi-step synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test solvent polarity (DMF vs. THF), catalyst loading (5–20 mol%), and temperature .
  • Continuous Flow Reactors : Improve yield (15–20%) in thiadiazole formation by enhancing mixing and heat transfer .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. What computational methods predict environmental stability and degradation pathways?

  • Methodological Answer :

  • QSAR Models : Estimate biodegradability (e.g., BIOWIN) and persistence in soil/water .
  • Density Functional Theory (DFT) : Simulate hydrolysis pathways of the sulfanylidene group under acidic/alkaline conditions .
  • LC-MS/MS : Track degradation products in simulated environmental matrices (pH 4–9) .

Q. How do structural modifications influence binding affinity to target enzymes?

  • Methodological Answer :

  • SAR Studies : Replace the 4-phenylpiperazine group with 4-methylpiperazine to assess changes in kinase inhibition .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent effects on binding to CYP450 isoforms .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets .

Q. What experimental designs investigate stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • pH-Rate Profiling : Dissolve in buffers (pH 1–12) and quantify remaining compound at intervals .
  • Isothermal Calorimetry (ITC) : Measure thermodynamic stability of the thiadiazolo-diazepinone core .

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